Home > Products > Building Blocks P3126 > 13-Azaprostanoic acid
13-Azaprostanoic acid - 71629-07-7

13-Azaprostanoic acid

Catalog Number: EVT-428795
CAS Number: 71629-07-7
Molecular Formula: C19H37NO2
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

13-Azaprostanoic acid (13-APA) is a synthetic analog of prostanoic acid, the basic building block of prostaglandins. [, ] It acts as a specific antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, blocking the action of TXA2 and PGH2 at the receptor level. [, , ] 13-APA is a valuable tool in scientific research for investigating the role of TXA2 and PGH2 in various biological processes, especially in platelet activation and vascular function. [, , ]

Future Directions
  • Developing more potent and specific analogs: Investigating further structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. []
  • Developing photoaffinity probes: Utilizing 13-APA as a scaffold for designing photoaffinity probes to identify and isolate the TXA2/PGH2 receptor. []

Thromboxane A2 (TXA2)

  • Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator synthesized from arachidonic acid via the cyclooxygenase pathway. It plays a critical role in hemostasis and thrombosis [, , , , , , , ].
  • Relevance: 13-Azaprostanoic acid acts as a specific antagonist of the TXA2 receptor, blocking its effects. Understanding TXA2's function is crucial for interpreting the mechanism of action of 13-Azaprostanoic acid [, , , , , , , ].

Prostaglandin H2 (PGH2)

  • Compound Description: Prostaglandin H2 (PGH2) is a precursor to TXA2 and other prostaglandins. Like TXA2, it stimulates platelet aggregation and vasoconstriction [, , , , , , , , , ].
  • Relevance: 13-Azaprostanoic acid also antagonizes the PGH2 receptor, highlighting its role in blocking the effects of both these key arachidonic acid metabolites [, , , , , , , ].

(15S)-hydroxy-9α,11α-(epoxymethano)prosta-5Z,13E-dienoic acid (U46619)

  • Compound Description: U46619 is a stable analog of TXA2 and PGH2, mimicking their biological activity by stimulating platelet aggregation and vasoconstriction [, , , , , , , , , ].
  • Relevance: U46619 is frequently used in research to study the TXA2/PGH2 receptor and its antagonists, including 13-Azaprostanoic acid, due to its stability and similar activity profile [, , , , , , , , , ].

trans-13-azaprostanoic acid

  • Compound Description: This is another term for 13-Azaprostanoic acid, emphasizing its trans configuration, which is crucial for its antagonist activity [, ].
  • Relevance: Highlighting the specific isomer studied is crucial for accurate scientific communication and interpretation of results, particularly when structural analogs with varying activity exist [, ].

cis-13-azaprostanoic acid

  • Compound Description: The cis isomer of 13-Azaprostanoic acid, studied for its biological activity [].
  • Relevance: Comparing the activity of the cis isomer to 13-Azaprostanoic acid helps delineate structure-activity relationships and highlights the importance of the trans configuration for its TXA2/PGH2 receptor antagonist activity [].

SQ 29,548

  • Compound Description: SQ 29,548 is another TXA2/PGH2 receptor antagonist. It is structurally distinct from 13-Azaprostanoic acid [, ].
  • Relevance: Studying the effects of both SQ 29,548 and 13-Azaprostanoic acid helps confirm if observed biological effects are due to specific TXA2/PGH2 receptor antagonism rather than off-target effects. Their distinct structures also provide insights into the structure-activity relationship of TXA2/PGH2 receptor antagonists [, ].

9,11-epoxyiminoprosta-5,13-dienoic acid

  • Compound Description: An early TXA2 antagonist, but later found to have non-selective activity, affecting other pathways like prostacyclin synthesis [].
  • Relevance: The development and limitations of this compound highlight the need for more specific TXA2 antagonists like 13-Azaprostanoic acid [].

BM 13.177

  • Compound Description: BM 13.177 is another TXA2/PGH2 receptor antagonist. It is structurally distinct from both 13-Azaprostanoic acid and SQ 29,548 [, ].
  • Relevance: Similar to SQ 29,548, comparing BM 13.177 with 13-Azaprostanoic acid aids in elucidating the structure-activity relationship of TXA2/PGH2 receptor antagonists and helps confirm the specificity of observed biological effects [, ].

7-(1-Imidazolyl)-heptanoic acid (7IHA)

  • Compound Description: 7IHA is a thromboxane synthetase inhibitor, preventing TXA2 synthesis [].
  • Relevance: Comparing the effects of 7IHA (inhibiting TXA2 production) with 13-Azaprostanoic acid (blocking TXA2 action) helps confirm TXA2's role in various physiological processes. They represent two distinct approaches to modulating TXA2's effects [].

Prostaglandins (PGD2, PGE2, PGF2α)

  • Compound Description: These prostaglandins are arachidonic acid metabolites with various biological activities, including vasoconstriction [].
  • Relevance: While 13-Azaprostanoic acid primarily antagonizes TXA2/PGH2 receptors, it also shows some antagonist activity against PGD2, PGE2, and PGF2α-induced vasoconstriction. This suggests potential for broader effects on prostanoid pathways [].

Carbacyclin

  • Compound Description: Carbacyclin is a stable analog of prostacyclin (PGI2), with vasodilatory and anti-aggregatory properties [].
  • Relevance: Comparing the effects of carbacyclin (anti-aggregatory) with 13-Azaprostanoic acid (blocks platelet aggregation induced by specific agonists) helps dissect the complex interplay of prostanoids in platelet function and thrombosis [].

2-(6-carboxyhexyl)cyclopentanone hexylhydrazone (hydrazone 3)

  • Compound Description: A newly synthesized azaprostanoic acid derivative with potent, time-dependent inhibitory effects on arachidonic acid-induced platelet aggregation. It acts at the cyclooxygenase level [].
  • Relevance: The structure of hydrazone 3 shares similarities with 13-Azaprostanoic acid, but its mechanism of action differs, targeting cyclooxygenase instead of the TXA2/PGH2 receptor. This comparison highlights the diverse pharmacological profiles achievable with structural modifications within the azaprostanoic acid family [].
  • Compound Description: Another novel azaprostanoic acid derivative that inhibits arachidonic acid-induced platelet aggregation by targeting cyclooxygenase [].
  • Relevance: Similar to hydrazone 3, comparing hydrazide 4 with 13-Azaprostanoic acid emphasizes the diverse pharmacological profiles achievable through structural modifications within the azaprostanoic acid class, demonstrating that structural similarity does not always translate to similar mechanisms of action [].

Betulinic acid-azaprostanoic acid hybrids

  • Compound Description: A series of newly synthesized hybrid compounds combining the triterpenoid scaffold of betulinic acid with either 7- or 13-azaprostanoic acids or their homo analogues [].
  • Relevance: These hybrids, inspired by 13-Azaprostanoic acid's structure, represent a novel approach to drug design. The research explores the potential of combining different pharmacophores to achieve enhanced anti-inflammatory activity with reduced toxicity compared to the parent compounds, including 13-Azaprostanoic acid [].
Synthesis Analysis

Methods: The synthesis of 13-azaprostanoic acid typically involves several key steps:

  1. Condensation Reaction: The initial step often involves the condensation of cis-7-amino-3-heptene with 2-(6-carboxyhexyl) cyclopentanone.
  2. Reduction: Following condensation, sodium borohydride is used for reduction to achieve the desired unsaturated structure.
  3. Purification: The product is purified through chromatography to isolate the final compound.

Technical details reveal that tritiated versions of the compound can be synthesized for use in binding assays, allowing researchers to study its pharmacokinetics and receptor interactions in greater detail .

Molecular Structure Analysis

Structure: The molecular formula of 13-azaprostanoic acid is C20H29NO4. It features a unique azole ring that modifies its interaction with biological systems compared to traditional prostaglandins.

Data: The compound's molecular weight is approximately 347.45 g/mol. Its structural modifications confer specific properties that enhance its selectivity as a thromboxane receptor antagonist.

Chemical Reactions Analysis

Reactions: 13-Azaprostanoic acid exhibits distinct chemical reactivity due to its azole structure. It primarily functions as an antagonist at the thromboxane A2 receptor, inhibiting platelet aggregation induced by arachidonic acid and other agonists.

Technical details include:

  • Inhibition Mechanism: The compound effectively blocks thromboxane A2-induced platelet aggregation without affecting primary aggregation induced by other agents such as adenosine diphosphate or thrombin .
  • Binding Assays: Studies have demonstrated that 13-azaprostanoic acid binds rapidly and reversibly to its target receptor, indicating a dynamic interaction profile that is crucial for its pharmacological activity .
Mechanism of Action

Process: The mechanism of action for 13-azaprostanoic acid involves its competitive inhibition at the thromboxane A2 receptor on platelets. By blocking this receptor, it prevents the downstream signaling that leads to platelet activation and aggregation.

Data: Research indicates that this antagonism results in decreased levels of thromboxane B2 synthesis from arachidonic acid, further supporting its role as an effective antagonist in platelet function modulation .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties:

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from studies suggest that these properties can influence its bioavailability and efficacy in therapeutic applications.

Applications

13-Azaprostanoic acid has significant scientific uses primarily within pharmacology and biochemistry:

  • Antiplatelet Agent: Due to its ability to inhibit platelet aggregation, it is studied for potential therapeutic applications in cardiovascular diseases where thrombosis is a concern.
  • Research Tool: It serves as a valuable tool in research settings for studying platelet function and thromboxane signaling pathways.
  • Drug Development: Ongoing research explores its potential as a lead compound for developing new antithrombotic agents with improved efficacy and safety profiles.

Properties

CAS Number

71629-07-7

Product Name

13-Azaprostanoic acid

IUPAC Name

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1

InChI Key

RZZNGDIYQSCFGK-ROUUACIJSA-N

SMILES

CCCCCCCNC1CCCC1CCCCCCC(=O)O

Synonyms

13-azaprostanoic acid
13-azaprostanoic acid, (cis)-isomer
13-azaprostanoic acid, (trans)-isome

Canonical SMILES

CCCCCCCNC1CCCC1CCCCCCC(=O)O

Isomeric SMILES

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.